4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a useful research compound. Its molecular formula is C13H19BO3 and its molecular weight is 234.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds of similar structure are often used in organic synthesis as reagents and catalysts .
Mode of Action
It is known that similar compounds are often used in the formation of carbon-carbon bonds in reactions such as the diels-alder reaction .
Biochemical Pathways
It is known that similar compounds can be used in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Pharmacokinetics
It is known that similar compounds have a melting point of 77-81°c (lit) and a boiling point of 3556±250 °C (Predicted) .
Result of Action
It is known that similar compounds can be used as fluorescent probes and analytical reagents .
Action Environment
It is known that similar compounds should be stored in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential in processes such as enzyme inhibition, where this compound can inhibit the activity of enzymes by binding to their active sites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the phosphorylation status of proteins involved in signaling cascades, thereby altering the downstream effects on gene expression and metabolic pathways . Additionally, this compound has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, particularly those containing diol groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, thereby influencing the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can interact with various binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on gene expression, enzyme activity, and metabolic processes .
Properties
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYCGOSWQMOXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.